propane-1,3-disulfonyl dichloride

Vue d'ensemble

Description

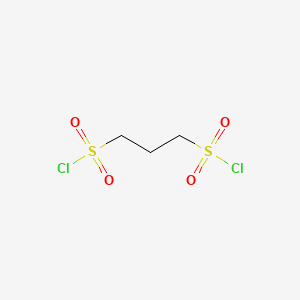

propane-1,3-disulfonyl dichloride is an organosulfur compound with the molecular formula C₃H₆Cl₂O₄S₂. It is a derivative of propane where two sulfonyl chloride groups are attached to the first and third carbon atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

propane-1,3-disulfonyl dichloride can be synthesized through several methods. One common synthetic route involves the reaction of propane-1,3-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the disulfonyl chloride derivative. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

propane-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-propanedisulfonic acid.

Reduction: It can be reduced to 1,3-propanedisulfonic acid using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Propane-1,3-disulfonyl dichloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to form sulfonamides and sulfonic esters makes it particularly useful in drug development.

Key Pharmaceutical Uses:

- Antibiotics and Antifungal Agents : It is used in the synthesis of new antibiotics targeting Gram-negative bacteria and antifungal drugs.

- HIV Inhibitors : The compound plays a role in developing inhibitors for human immunodeficiency virus replication.

- Lithium Salts for Battery Applications : It contributes to the preparation of high-performance lithium salts, which are essential in battery technology.

Case Study: Synthesis of Sulfonamides

In a study published in ScienceDirect, this compound was utilized to synthesize sulfonamides through nucleophilic substitution reactions with amines. The reaction conditions were optimized to achieve high yields, demonstrating its effectiveness as a pharmaceutical intermediate .

Organic Synthesis

The compound is widely employed as a reagent in organic synthesis due to its reactivity as a sulfonyl chloride.

Key Organic Synthesis Uses:

- Building Blocks for Complex Molecules : It serves as a building block for synthesizing complex molecules containing sulfonamide or heterocyclic functionalities.

- Crosslinking Agents : In polymer chemistry, it is used as a crosslinking agent to enhance the mechanical and thermal properties of polymers.

Data Table: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Sulfonamide Synthesis | Used to create various sulfonamide compounds |

| Polymer Chemistry | Acts as a crosslinking agent for improved material properties |

| Metal Ion Extraction | Potential use in extracting metal cations, particularly calcium ions |

Material Science

In material science, this compound is utilized for its properties that enhance the performance of materials.

Key Material Science Uses:

- Photoresists : It is incorporated into photoresist compositions used in microelectronics.

- Concrete Additives : The compound acts as a composite concrete water-reducing agent, improving the workability and strength of concrete mixtures.

Environmental Applications

Recent studies indicate potential environmental applications of this compound derivatives in metal ion extraction processes. These derivatives can selectively bind metal ions, making them useful in environmental remediation efforts.

Case Study: Metal Ion Extraction

Research has shown that derivatives of this compound can effectively extract calcium ions from aqueous solutions. This property could be harnessed for environmental clean-up processes where metal ion contamination is an issue .

Mécanisme D'action

The mechanism of action of 1,3-propanedisulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

propane-1,3-disulfonyl dichloride can be compared with other similar compounds, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride with only one sulfonyl group attached to a methane backbone.

Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an ethane backbone.

1,2-Ethanedisulfonyl chloride: Similar to 1,3-propanedisulfonyl chloride but with the sulfonyl groups attached to the first and second carbon atoms of an ethane backbone.

The uniqueness of 1,3-propanedisulfonyl chloride lies in its specific structure, which allows for the formation of derivatives with distinct properties and applications compared to its analogs.

Activité Biologique

Propane-1,3-disulfonyl dichloride is a sulfonyl chloride compound that has garnered interest for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential applications in various fields, particularly in medicinal chemistry and biocidal applications.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical methods involving the reaction of propane-1,3-diol with chlorosulfonic acid. The resulting compound features two sulfonyl groups attached to a propane backbone, contributing to its unique reactivity profile.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. These compounds function primarily through their electrophilic nature, allowing them to react with thiol groups in proteins, leading to enzyme inactivation and cell death .

Table 1: Antimicrobial Activity of Sulfonyl Chlorides

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| This compound | S. aureus | 10 µg/mL |

| Benzylsulfonyl chloride | Pseudomonas aeruginosa | 15 µg/mL |

Data sourced from various studies on sulfonyl chloride derivatives.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human breast cancer cells (MCF-7) at concentrations as low as 20 µM . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cell death:

- Concentration 10 µM : 25% cell death

- Concentration 20 µM : 50% cell death

- Concentration 40 µM : 75% cell death

This suggests that this compound may serve as a potential chemotherapeutic agent.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This electrophilic attack leads to:

- Protein Denaturation : Interference with protein function due to cross-linking.

- Disruption of Cellular Metabolism : Inhibition of key metabolic pathways by targeting essential enzymes.

Applications in Medicine

Given its biological activity, this compound holds promise for development as an antimicrobial agent or a chemotherapeutic compound. Its ability to selectively target cancer cells while exhibiting antimicrobial properties makes it a candidate for further research in drug development.

Propriétés

IUPAC Name |

propane-1,3-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHABYFQJNLKLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325758 | |

| Record name | 1,3-Propanedisulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20686-91-3 | |

| Record name | 1,3-Propanedisulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedisulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.